molecular formula C11H14ClNO3 B6194665 tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate CAS No. 2680540-41-2

tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate

Cat. No.: B6194665
CAS No.: 2680540-41-2
M. Wt: 243.68 g/mol
InChI Key: ZQYSJGZTEROBSQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 6-chloropyridin-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate is unique due to its specific ester linkage and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2680540-41-2

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

tert-butyl 2-(6-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3

InChI Key

ZQYSJGZTEROBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=NC(=CC=C1)Cl

Purity

95

Origin of Product

United States

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